![molecular formula C18H14ClN3O B3038732 3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 891015-30-8](/img/structure/B3038732.png)
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Vue d'ensemble
Description
3-(2-Chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, also known as CB-8-MDPI, is a synthetic pyrimidoindole derivative that has been the subject of scientific research for its potential applications in biochemistry and physiology. CB-8-MDPI is a relatively new compound, first synthesized in 2020, and has been used in laboratory experiments to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : The compound has been used in synthesizing various derivatives, contributing to the development of new chemical entities. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives, showcasing the compound's utility in synthesizing complex structures (Shestakov et al., 2009).
Structural Elucidation and Synthesis Methodologies : The compound has been the subject of studies focusing on its efficient synthesis and structure elucidation. For example, an ecological method using di-2-pyridyl thionocarbonate for synthesis was developed, providing an alternative synthesis method for indole derivatives (Barone & Catalfo, 2017).
Electronic and Spatial Structure Analysis : Research has been conducted on the electronic and spatial structure of biologically active molecules derived from this compound. One study revealed its potential as a new inhibitor of hepatitis B, showcasing its application in medicinal chemistry (Ivashchenko et al., 2019).
Applications in Medicinal Chemistry
Antitumor Activity : Derivatives of the compound have shown promise in antitumor activity. For example, the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles, which are a new class of antineoplastic agents, illustrates its potential in cancer research (Nguyen et al., 1990).
Hepatitis B Virus Inhibition : Certain derivatives have shown nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, demonstrating the compound's relevance in antiviral research (Ivashchenko et al., 2019).
Potential Pharmacological Activities : Studies indicate that derivatives can exhibit pharmacological activities, such as spasmolytic effects, demonstrating its versatility in drug development (Russo et al., 1990).
Mécanisme D'action
Target of Action
The compound “3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, indole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Indole derivatives can have diverse biological activities
Analyse Biochimique
Biochemical Properties
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been found to bind with high affinity to multiple receptors, which is crucial for its biological activity . It interacts with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival pathways . The nature of these interactions often involves hydrogen bonding and pi-stacked interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival . Additionally, it can induce changes in gene expression that lead to apoptosis or programmed cell death, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For example, its interaction with PI3K leads to the inhibition of the enzyme’s activity, thereby blocking downstream signaling pathways that promote cell growth and survival . This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which determine its localization and concentration at the target site .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis .
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-11-6-7-15-13(8-11)16-17(21-15)18(23)22(10-20-16)9-12-4-2-3-5-14(12)19/h2-8,10,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWULPFQWBTKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


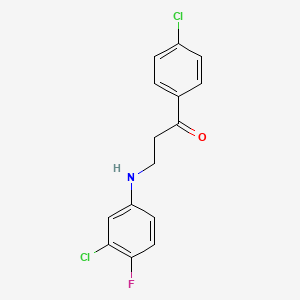
![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

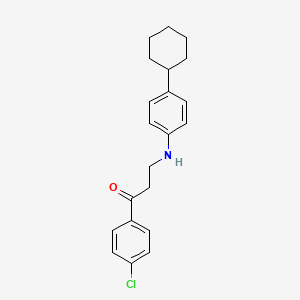

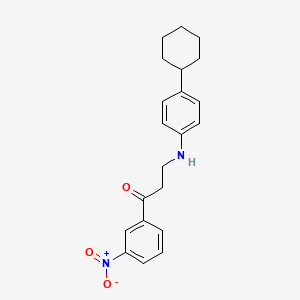
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
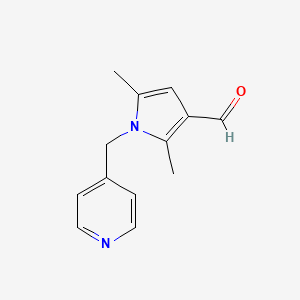
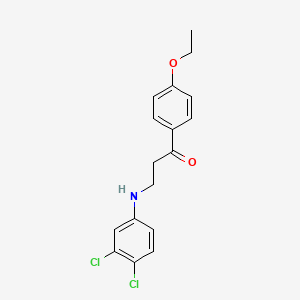
![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)
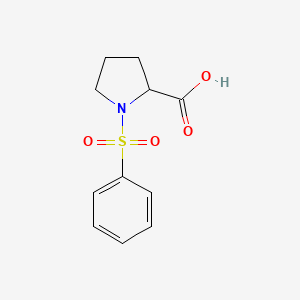
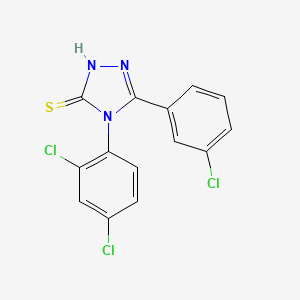
![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
